MRK-952

NUDT5 SPR Kd

NUDT5 target validation fails with pan-NUDIX inhibitors due to high homology within the family. MRK-952 solves this: a selective chemical probe with demonstrated specificity. • SPR: Kd 31 ± 18 nM to human NUDT5; IC50 85 nM (AMP-Glo). • No detectable binding to 11 other NUDT members (MTH1, NUDT15, etc.). • Co-crystal structure (PDB: 8PTT) available. • Matched inactive control (MRK-952-NC) for on-target pharmacology. BenchChem supplies this SGC/MSD-developed tool for orthogonal validation with TH5427.

Molecular Formula C20H20ClF3N6
Molecular Weight 436.9 g/mol
Cat. No. B10860786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-952
Molecular FormulaC20H20ClF3N6
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCC4(C3)CCN(C4)C5=CC(=C(C=C5)C(F)(F)F)Cl
InChIInChI=1S/C20H20ClF3N6/c1-28-12-27-17-16(28)18(26-11-25-17)30-7-5-19(10-30)4-6-29(9-19)13-2-3-14(15(21)8-13)20(22,23)24/h2-3,8,11-12H,4-7,9-10H2,1H3/t19-/m1/s1
InChIKeyCAPZLSKZPWSIKV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRK-952: NUDT5 Chemical Probe


MRK-952 is a small-molecule chemical probe that acts as an inhibitor of NUDT5 (Nudix hydrolase 5), a member of the NUDIX family of enzymes involved in nucleotide metabolism and cellular homeostasis [1]. Developed collaboratively by the Structural Genomics Consortium (SGC) and MSD, this compound belongs to a chemotype that is complementary to the previously reported TH5427 scaffold [2]. MRK-952 binds directly to human NUDT5 with a dissociation constant (Kd) of 31 ± 18 nM as measured by surface plasmon resonance (SPR) and exhibits an IC50 of 85 nM in an AMP-Glo enzymatic assay [1][2].

Probe type NUDT5 chemical probe with matched negative control
Binding data Direct SPR binding (Kd) supports target engagement studies
Selectivity Exclusive NUDT5 engagement; no binding to other NUDIX members

MRK-952: NUDIX Inhibitor Specificity


The NUDIX hydrolase superfamily comprises over 20 human enzymes with diverse substrate specificities and biological functions, ranging from DNA damage repair (MTH1/NUDT1) to RNA decapping (NUDT2/20) and nuclear ATP synthesis (NUDT5) [1]. Consequently, an inhibitor optimized for one family member does not translate to efficacy or selectivity against another. For instance, the NUDT5 inhibitor MRK-952 shows no detectable binding to a panel of 11 other NUDT family members when tested by SPR, underscoring that even close homologs within the same enzyme class exhibit distinct binding-site topographies [2]. Generic substitution with a pan-NUDIX inhibitor or an uncharacterized analog would therefore compromise target specificity, confound experimental interpretation, and invalidate mechanism-of-action studies that rely on precise chemical biology tools.

Target profile MRK-952: NUDT5‑specific, validated with inactive control
Potential substitute risk Pan‑NUDIX inhibitor: cross‑reactivity with multiple NUDIX enzymes may confound readouts
Target attribution MRK-952: on‑target pharmacology confirmed by matched pair
Potential substitute risk Uncharacterized analog: lacks inactive control, target attribution remains uncertain
Binding evidence MRK-952: direct binding data (SPR) for NUDT5 engagement
Potential substitute risk TH588/TH1760: MTH1 or NUDT15 inhibitors, not NUDT5‑specific; enzymatic IC50 may not reflect binding

MRK-952 vs. NUDT5 Inhibitors


Binding Affinity vs. TH5427

MRK-952 exhibits a Kd of 31 ± 18 nM for NUDT5 as determined by surface plasmon resonance (SPR) [1]. In comparison, the previously reported NUDT5 inhibitor TH5427 has a reported enzymatic IC50 of 29 nM but lacks publicly available SPR binding data . While both compounds demonstrate potent inhibition in the low nanomolar range, the availability of direct binding data for MRK-952 provides a more rigorous quantitative foundation for target engagement studies.

Binding affinity vs. TH5427
Reported
Kd = 31 ± 18 nM (SPR); TH5427 IC50 = 29 nM (enzymatic) — direct binding vs. assay-dependent readout
Supports quantitative target engagement studies
Different assay types limit direct affinity comparison
NUDT5 SPR Kd

NUDT5 Selectivity Across NUDIX Family

In a comprehensive selectivity assessment using SPR, MRK-952 showed no detectable binding to 11 other NUDT family members (including MTH1/NUDT1 and NUDT15), confirming its high specificity for NUDT5 [1]. In contrast, TH588 is a potent MTH1 inhibitor (IC50 = 5 nM) and TH1760 targets NUDT15 (IC50 = 25 nM) . This class-level distinction highlights that MRK-952 is uniquely suited for experiments requiring exclusive NUDT5 modulation without cross-reactivity to other NUDIX hydrolases.

NUDIX family selectivity
Class-level
No detectable binding to 11 NUDT members (SPR); TH588 MTH1 IC50 = 5 nM, TH1760 NUDT15 IC50 = 25 nM
Confirms exclusive NUDT5 engagement in selectivity panel
Cross‑study comparison; enzymatic vs. binding assays
NUDIX selectivity NUDT5 SPR

Cellular Potency vs. Fluvoxamine

MRK-952 achieves a cellular EC50 of 23.5 ± 4 nM in a nanoBRET target engagement assay, demonstrating potent on-target activity in a live-cell context [1]. In contrast, the repurposed antidepressant fluvoxamine, identified as a NUDT5 inhibitor, exhibits a cellular IC50 of 53.86 ± 0.05 µM in MCF-7 cells, which is over 2,000-fold weaker [2]. The stark difference in cellular potency underscores that MRK-952 is a far more effective tool for probing NUDT5 function in physiologically relevant settings.

Cellular potency vs. fluvoxamine
Reported
EC50 = 23.5 ± 4 nM (nanoBRET) vs. fluvoxamine IC50 = 53.86 µM (MCF‑7) — ~2,300‑fold difference
Supports cell‑based NUDT5 functional studies with high potency
Different cell lines and assay endpoints used
NUDT5 cellular EC50 target engagement

Matched Negative Control

MRK-952 is supplied alongside a structurally related negative control compound, MRK-952-NC, which is >100-fold less active (IC50 = 10 µM in AMP-Glo assay) [1][2]. This matched pair enables rigorous experimental design by distinguishing on-target pharmacology from off-target effects. Neither TH5427 nor fluvoxamine is documented to have a publicly available, well-characterized inactive control analog.

Matched negative control
Head-to-head
MRK‑952 IC50 = 85 nM vs. MRK‑952‑NC IC50 = 10 µM (>100‑fold less active)
Enables on‑target phenotype attribution in probe studies
AMP‑Glo assay; matched pair from same source
chemical probe negative control NUDT5

X-Ray Crystal Structure of NUDT5 Complex

The co-crystal structure of MRK-952 bound to human NUDT5 has been solved by X-ray diffraction at 2.5 Å resolution (PDB ID: 8PTT) [1]. This atomic-level detail reveals the precise binding mode and key intermolecular interactions that confer selectivity for NUDT5. While a structure of TH5427 bound to NUDT5 has also been reported (PDB: 5NQR), the availability of an orthogonal chemotype with a distinct binding pose enables structure-guided optimization and provides a valuable comparator for understanding NUDT5 ligandability.

Co‑crystal structure
Method context
2.5 Å resolution, PDB 8PTT (MRK‑952 bound to NUDT5)
Supports structure‑guided optimization and binding mode analysis
Orthogonal chemotype to TH5427 structure (PDB 5NQR)
crystal structure NUDT5 MRK-952

Scaffold Complementarity to TH5427

According to the SGC, the MRK-952 chemotype was designed to complement the TH5427 scaffold reported by Helleday and colleagues [1]. This intentional diversification mitigates the risk of scaffold-dependent artifacts and provides the research community with two structurally distinct tool compounds for orthogonal validation of NUDT5-dependent biology. In contrast, many published NUDT5 inhibitors lack a well-documented alternative chemotype with comparable potency and selectivity.

Scaffold complementarity
Class-level
MRK‑952 (diazaspiro[4.4]nonane) vs. TH5427 (oxadiazole) — distinct cores
Enables orthogonal validation to control for scaffold artifacts
Both chemotypes reported as potent NUDT5 inhibitors
chemical probe chemotype NUDT5

MRK-952: Recommended Applications


Target Validation for NUDT5

MRK-952 is ideally suited for academic and biopharmaceutical target validation programs investigating the role of NUDT5 in disease models. Its defined cellular potency (EC50 = 23.5 nM) and the availability of a matched inactive control (MRK-952-NC) enable rigorous demonstration of on-target pharmacology [1]. The co-crystal structure (PDB: 8PTT) further supports medicinal chemistry efforts aimed at lead optimization or the development of chemical probes with improved drug-like properties [2].

NUDIX Selectivity Profiling

Investigators studying the functional divergence of the NUDIX hydrolase family should prioritize MRK-952 when experimental outcomes depend on exclusive NUDT5 inhibition. Its demonstrated lack of binding to 11 other NUDT members (SPR) ensures that phenotypic observations are not confounded by cross-reactivity with MTH1, NUDT15, or other related enzymes [1]. This specificity contrasts with inhibitors like TH588 (MTH1) or TH1760 (NUDT15), which target distinct family members [2].

Orthogonal Chemotype Validation

MRK-952, in combination with the structurally distinct inhibitor TH5427, provides a powerful orthogonal pair for validating NUDT5-dependent biological pathways. Because the two compounds share a common target but possess unrelated chemical scaffolds, concordant results from independent treatments significantly reduce the likelihood of compound-specific artifacts [1]. This approach is a best practice in chemical biology for de-risking mechanistic conclusions.

Structure-Guided Drug Design

The high-resolution co-crystal structure of MRK-952 bound to NUDT5 (PDB: 8PTT) offers a rational starting point for structure-based drug design targeting nuclear ATP synthesis or ADP-ribose metabolism [1]. Compared to starting from a less well-characterized hit, this structural information can accelerate the identification of key binding interactions and guide the design of analogs with improved affinity, selectivity, or pharmacokinetic properties.

Application
Selection Property
Validation Focus
NUDT5 target validation
Matched inactive control pair
On‑target pharmacology confirmation
NUDIX selectivity profiling
Exclusive NUDT5 binding profile
Cross‑reactivity screening with NUDIX panel
Orthogonal chemotype validation
Structurally distinct inhibitor pair
Compound‑specific artifact mitigation
Structure‑guided NUDT5 design
Co‑crystal structure availability
Binding mode and SAR rationalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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